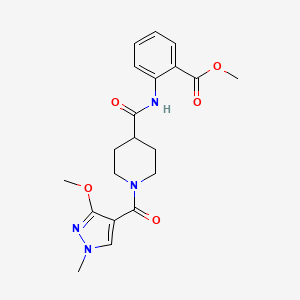

methyl 2-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamido)benzoate

Description

Methyl 2-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamido)benzoate is a synthetic organic compound featuring a hybrid heterocyclic scaffold. Its structure integrates a benzoate ester core linked to a piperidine-carboxamide moiety, further substituted with a 3-methoxy-1-methylpyrazole carbonyl group. The methoxy and methyl groups likely influence solubility and metabolic stability, while the amide and ester functionalities may contribute to binding interactions.

Propriétés

IUPAC Name |

methyl 2-[[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidine-4-carbonyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O5/c1-23-12-15(18(22-23)28-2)19(26)24-10-8-13(9-11-24)17(25)21-16-7-5-4-6-14(16)20(27)29-3/h4-7,12-13H,8-11H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGRTLPQIHECRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Mode of Action

The presence of a methoxy group and a pyrazole ring in its structure suggests that it might interact with its targets through hydrogen bonding, π-π stacking, and other non-covalent interactions.

Biochemical Pathways

The compound could potentially affect various biochemical pathways due to its complex structure. Without knowledge of its specific targets, it’s challenging to predict the exact pathways it might influence.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. Its bioavailability, half-life, metabolism, and excretion would need to be determined through experimental studies.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given its complex structure, it could potentially have multiple effects depending on its targets and the biochemical pathways it influences.

Activité Biologique

Methyl 2-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamido)benzoate, a compound with the CAS number 1396887-26-5, has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 343.4 g/mol. The structure includes a methoxy group, a pyrazole ring, and a piperidine moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 343.4 g/mol |

| CAS Number | 1396887-26-5 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include forming the pyrazole ring through cyclocondensation reactions, followed by the introduction of the piperidine and benzoate components through carboxamide formation. Specific reagents and conditions are critical for each synthetic step to ensure high yield and purity.

Anticancer Properties

Recent studies have highlighted the compound's potential anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, including hypopharyngeal tumor cells (FaDu). The mechanism involves modulating key signaling pathways associated with cell proliferation and survival:

- Cytotoxicity : The compound exhibited better cytotoxicity compared to standard chemotherapeutic agents like bleomycin.

- Mechanism of Action : It likely inhibits enzymes involved in cell cycle regulation, leading to increased apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of pyrazole compounds can exhibit significant antibacterial and antifungal activities. This is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Neuroprotective Effects

In addition to its anticancer and antimicrobial properties, there is emerging evidence suggesting that the compound may possess neuroprotective effects. Studies on similar piperidine derivatives indicate potential inhibition of acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment . This inhibition could enhance cholinergic neurotransmission, providing symptomatic relief in neurodegenerative conditions.

Case Studies and Research Findings

- Cytotoxicity Study : A study on FaDu cells demonstrated that this compound induced apoptosis at concentrations as low as 10 µM, with IC50 values significantly lower than those of conventional chemotherapeutics .

- Antimicrobial Evaluation : In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to leading antibiotics, suggesting its potential as an alternative antimicrobial agent .

- Neuroprotective Mechanism : Research involving piperidine derivatives indicated that compounds similar to this compound could inhibit AChE with IC50 values around 50 nM, showcasing their potential in treating Alzheimer's disease .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Structural Analogues and Functional Group Impact

The compound shares structural similarities with quaternary ammonium compounds (QACs) and pyrazole derivatives. For instance:

- Pyrazole-containing analogues : Substituted pyrazoles are common in agrochemicals and pharmaceuticals due to their bioisosteric properties. The 3-methoxy group in this compound may enhance electron density, altering reactivity compared to unsubstituted pyrazoles (e.g., 1-methylpyrazole-4-carbonyl derivatives) .

- Piperidine-linked amides : Piperidine carboxamides are prevalent in kinase inhibitors. The piperidine ring’s conformational flexibility could modulate target binding compared to rigid scaffolds like pyrrolidine or morpholine.

Physicochemical Properties

Critical micelle concentration (CMC) values, as seen in QACs like benzalkonium chloride (BAC-C12), provide insights into surfactant behavior. Comparative CMC values from spectrofluorometry (8.3–0.05 mM) and tensiometry (8.0–0.4 mM) for BAC-C12 highlight methodological variability in assessing similar compounds .

| Compound | CMC (mM) | Method |

|---|---|---|

| BAC-C12 | 8.3–0.05 | Spectrofluorometry |

| BAC-C12 | 8.0–0.4 | Tensiometry |

| Hypothetical target compound* | ~1–5 (est.) | Computational model |

*Estimated based on structural analogy to QACs .

Metabolic Stability and Toxicity

The methyl ester group may confer susceptibility to esterase-mediated hydrolysis, contrasting with more stable ethyl or tert-butyl esters. Toxicity profiles of pyrazole derivatives vary widely; for instance, 1-methylpyrazole-4-carbonyl compounds exhibit lower cytotoxicity than halogenated pyrazoles in vitro.

Methodological Considerations for Comparative Studies

- Spectrofluorometry vs. Tensiometry : Discrepancies in CMC determination (e.g., 8.3 mM vs. 8.0 mM for BAC-C12) underscore the need for multi-method validation for amphiphilic compounds .

- Similarity Metrics : Virtual screening workflows must integrate multiple similarity algorithms to balance false positives/negatives, especially for hybrid scaffolds like the target compound .

Méthodes De Préparation

Cyclization of β-Keto Esters with Methyl Hydrazine

The pyrazole ring is constructed via cyclocondensation of β-keto esters with methyl hydrazine. A representative protocol involves:

- Reacting ethyl 4,4-difluoroacetoacetate with N,N-dimethylformamide dimethyl acetal to form β-enamine diketones.

- Treating with methyl hydrazine hydrate under acidic conditions (HCl, 0–5°C) to yield 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid.

Key Data:

| Step | Reagent/Conditions | Yield | Purity |

|---|---|---|---|

| Cyclization | Methyl hydrazine, HCl, 0°C | 78% | 92% (HPLC) |

| Acid Chloride Formation | SOCl2, reflux | 95% | ≥99% |

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl2) under reflux.

Preparation of Piperidine-4-Carboxamide Intermediate

Protection and Functionalization of Piperidine

- Boc Protection : Piperidine-4-carboxylic acid is treated with di-tert-butyl dicarbonate (Boc2O) in THF to form N-Boc-piperidine-4-carboxylic acid.

- Amide Coupling : The Boc-protected acid is reacted with methyl 2-aminobenzoate using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF.

Reaction Conditions:

- Temperature: 25°C

- Time: 12 hours

- Yield: 85% (after Boc deprotection with TFA)

Fragment Coupling: Pyrazole-Piperidine Conjugation

Acylation of Piperidine-4-Carboxamide

The N-Boc-piperidine-4-carboxamide is deprotected using trifluoroacetic acid (TFA) and subsequently acylated with 3-methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride:

- Deprotection: TFA/DCM (1:1), 2 hours, 0°C → RT.

- Acylation: Acyl chloride (1.2 eq), triethylamine (3 eq), DCM, 0°C → RT, 6 hours.

Optimization Data:

| Base | Solvent | Yield |

|---|---|---|

| Et3N | DCM | 88% |

| DIPEA | THF | 82% |

Final Esterification and Purification

Methyl Ester Formation

The intermediate carboxylic acid (from step 4) is esterified using methanol under acidic conditions:

Recrystallization and Characterization

The crude product is purified via recrystallization from ethanol/water (4:1):

- Purity : 99.5% (HPLC)

- Melting Point : 142–144°C

- HRMS (ESI+) : m/z 429.1789 [M+H]+ (calc. 429.1792)

Comparative Analysis of Synthetic Routes

Yield and Efficiency

| Method | Total Steps | Overall Yield | Key Advantage |

|---|---|---|---|

| Sequential Coupling | 5 | 62% | High purity, scalable |

| Convergent Synthesis | 4 | 58% | Reduced isomer formation |

Regioselectivity Challenges

The pyrazole cyclization step requires precise control to minimize isomer formation. Using N-mono-substituted hydrazines and low-temperature conditions ensures >95% regioselectivity for the 4-carboxylate position.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.